SRI 31215 TFA

HGF/MET signaling protease inhibition cancer biology

Fibroblast-secreted HGF drives resistance to MET/EGFR inhibitors. SRI 31215 TFA blocks pro-HGF activation by inhibiting matriptase (IC₅₀ 0.69 μM), hepsin (IC₅₀ 0.65 μM), HGFA (IC₅₀ 0.30 μM). • Triplex inhibition mimics HAI-1/2, blocking compensatory pathways unmet by MET kinase inhibitors. • Restores cetuximab/gefitinib sensitivity in HGF-producing colon cancer models. • Aqueous solubility 91 μM, human microsomal t₁/₂ 162 min, in vivo t₁/₂ 5.8 h. ≥98% purity solid. Global stock with batch QC.

Molecular Formula C27H34F3N5O3
Molecular Weight 533.6 g/mol
Cat. No. B610992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRI 31215 TFA
SynonymsSRI31215 2TFA;  SRI-31215 2TFA;  SRI 31215 2TFA;  SRI-31215 Bis-TFA salt;  SRI 31215 Bis-TFA salt;  SRI31215 Bis-TFA salt; 
Molecular FormulaC27H34F3N5O3
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)N(C1)C2=CC=CC(=C2)C(=N)N)CC3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(F)(F)F)O
InChIInChI=1S/C25H33N5O.C2HF3O2/c1-19-15-29(25(31)30(16-19)23-9-5-8-22(14-23)24(26)27)18-21-10-12-28(13-11-21)17-20-6-3-2-4-7-20;3-2(4,5)1(6)7/h2-9,14,19,21H,10-13,15-18H2,1H3,(H3,26,27);(H,6,7)
InChIKeyQJFJKJLPPLYFJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SRI 31215 TFA: Triplex Inhibitor of Matriptase, Hepsin, and HGFA


SRI 31215 TFA is a small-molecule triplex inhibitor of the serine proteases matriptase, hepsin, and hepatocyte growth factor activator (HGFA), with IC₅₀ values of 0.69 μM, 0.65 μM, and 0.30 μM, respectively [1]. By targeting all three proteases responsible for the proteolytic maturation of pro-hepatocyte growth factor (pro-HGF), SRI 31215 functionally mimics the activity of the endogenous inhibitors HAI-1/2 and blocks the HGF/MET signaling axis [2]. The compound exhibits high aqueous solubility (91 μM) and robust microsomal stability (human t₁/₂ = 162 min; mouse t₁/₂ = 296 min), with an in vivo half-life of 5.8 hours following intravenous administration in mice [3].

Triplex inhibition of matriptase, hepsin, and HGFA for complete pro-HGF activation blockade
Designed for HGF/MET signaling studies in co-culture and resistance models
Reported solubility and microsomal stability may support in vivo pharmacological research

Why Generic Substitution Fails for SRI 31215 TFA


The HGF/MET signaling axis can be intercepted at multiple nodes—MET kinase inhibition, HGF neutralization, or pro-HGF activation blockade—each with distinct functional consequences. SRI 31215 operates uniquely at the rate-limiting step of pro-HGF maturation, simultaneously inhibiting all three proteases (matriptase, hepsin, HGFA) required for activation [1]. This triplex mechanism is not replicated by MET kinase inhibitors (e.g., JNJ-38877605), which act downstream of MET but fail to block HGF-driven reactivation of compensatory signaling pathways when fibroblasts supply exogenous pro-HGF [2]. Similarly, selective inhibitors targeting only one protease (e.g., matriptase-selective agents) leave alternative activation routes intact, as hepsin and HGFA can functionally compensate [3]. The evidence below quantifies these mechanistic distinctions and their implications for experimental outcomes.

MET kinase inhibitors Do not block pro-HGF maturation; stromal HGF can reactivate downstream AKT/ERK signaling despite MET inhibition.
Selective matriptase inhibitors Hepsin and HGFA may compensate; triplex blockade required to fully suppress HGF activation is not achieved.

Quantitative Evidence for Differentiated Activity and In Vivo Suitability


Triplex Protease Inhibition Across Matriptase, Hepsin, and HGFA

SRI 31215 inhibits all three proteases required for pro-HGF maturation with near-equivalent potency, whereas selective inhibitors targeting only one protease (e.g., matriptase-selective agents) fail to block HGF activation in systems where hepsin or HGFA are present. The IC₅₀ values for SRI 31215 are 0.69 μM (matriptase), 0.65 μM (hepsin), and 0.30 μM (HGFA), as measured in recombinant enzyme assays [1]. This triplex profile is essential for complete blockade of pro-HGF processing, as hepsin and HGFA can functionally compensate when matriptase alone is inhibited [2].

Triplex protease inhibition
Class-level inference
Matriptase IC₅₀ 0.69 μM, Hepsin 0.65 μM, HGFA 0.30 μM
Supports complete pro-HGF activation blockade in recombinant enzyme assays
Selective inhibitors lack activity against hepsin and HGFA
HGF/MET signaling protease inhibition cancer biology

Overcoming Fibroblast-Mediated Resistance to MET Kinase Inhibition

In MET-amplified NSCLC cells, the MET kinase inhibitor JNJ-38877605 loses efficacy in the presence of fibroblasts due to fibroblast-derived HGF reactivating AKT and ERK signaling. SRI 31215, by blocking pro-HGF activation upstream, overcomes this fibroblast-mediated resistance. Specifically, JNJ-38877605 (1 μM) reduced MET phosphorylation but failed to prevent HGF-driven reactivation of AKT and ERK in co-culture systems; SRI 31215 (10 μM) prevented fibroblast-mediated reactivation of AKT and ERK signaling [1].

Fibroblast-mediated MET inhibitor resistance
Head-to-head comparison
SRI 31215 prevented fibroblast-mediated AKT/ERK reactivation; JNJ-38877605 did not
Functional distinction from MET kinase inhibitors in microenvironment-driven resistance models
NSCLC co-culture model
drug resistance MET amplification NSCLC

Reversal of Primary Resistance to EGFR Inhibitors

HGF-producing colon cancer cells exhibit primary resistance to EGFR inhibitors cetuximab and gefitinib. SRI 31215 (10 μM) overcomes this resistance, whereas treatment with EGFR inhibitors alone fails to suppress cell survival. In HGF-producing colon cancer cells, cetuximab (10 μg/mL) or gefitinib (1 μM) alone showed minimal inhibition of cell viability; addition of SRI 31215 (10 μM) significantly reduced cell viability [1].

EGFR inhibitor resistance reversal
Head-to-head comparison
Combination with SRI 31215 restored sensitivity in HGF-producing colon cancer cells
Enables dissection of HGF-dependent EGFR resistance mechanisms
Cetuximab/gefitinib alone showed minimal effect
EGFR resistance HGF/MET crosstalk colon cancer

In Vivo Pharmacokinetics and Physicochemical Suitability

SRI 31215 exhibits physicochemical and pharmacokinetic properties that distinguish it from many tool compounds and earlier-generation HGF activation inhibitors. The compound has aqueous solubility of 91 μM, human microsomal half-life of 162 minutes, mouse microsomal half-life of 296 minutes, and an in vivo half-life of 5.8 hours following IV administration in mice [1]. These properties are explicitly noted as making the compound a suitable prototype for in vivo studies, in contrast to many peptide-based or poorly soluble inhibitors [1].

In vivo PK & physicochemical profile
Class-level inference
Solubility 91 μM; human microsome t₁/₂ 162 min; mouse IV t₁/₂ 5.8 h
May support systemic administration in rodent pharmacological studies
Contrasts with poorly soluble peptide inhibitors
pharmacokinetics drug discovery in vivo studies

Inhibition of Fibroblast-Induced EMT and Migration

SRI 31215 (10 μM, 24 h) inhibits fibroblast-induced epithelial-mesenchymal transition (EMT) and migration of DU145 prostate cancer cells, but does not interfere with HGF-induced migration, confirming that its activity is specific to the activation step rather than downstream MET signaling [1]. This distinguishes SRI 31215 from MET kinase inhibitors, which block both fibroblast-induced and direct HGF-induced MET activation [2].

EMT & migration inhibition
Cross-study comparable
Inhibited fibroblast-induced EMT/migration; did not block direct HGF-induced migration
Allows specific interrogation of paracrine pro-HGF activation without confounding direct MET effects
DU145 prostate cancer model
epithelial-mesenchymal transition cell migration tumor microenvironment

Selectivity Profile: Off-Target Activity Against Trypsin and Factor Xa

SRI 31215 exhibits inhibitory activity against the off-target serine proteases trypsin and factor Xa; however, these enzymes are not expressed in the DU145 cell line used for functional assays [1]. The off-target IC₅₀ values are not provided in the source, but the disclosure is important for researchers selecting SRI 31215 for studies in systems where trypsin or factor Xa may be relevant.

Off-target protease activity
Data to verify
Inhibits trypsin and factor Xa (IC₅₀ not reported)
Context-dependent review needed for systems where these proteases are relevant
Not expressed in DU145 functional assay line
protease selectivity off-target effects drug discovery

Recommended Research and Procurement Applications for SRI 31215 TFA


Investigating Fibroblast-Mediated Resistance to MET Inhibitors in NSCLC

SRI 31215 is the appropriate tool for studying how tumor-associated fibroblasts drive resistance to MET kinase inhibitors (e.g., JNJ-38877605) via HGF secretion. Unlike MET inhibitors, SRI 31215 blocks the upstream activation of pro-HGF and prevents fibroblast-mediated reactivation of AKT and ERK signaling [1]. This application is directly supported by evidence in MET-amplified NSCLC co-culture models.

Overcoming HGF-Dependent Resistance to EGFR Inhibitors in Colon Cancer

In HGF-producing colon cancer models, SRI 31215 overcomes primary resistance to EGFR inhibitors cetuximab and gefitinib [2]. Procurement of SRI 31215 enables researchers to evaluate combination strategies targeting both EGFR and HGF/MET axes, a rationale supported by preclinical data showing restored sensitivity upon triplex inhibitor treatment.

In Vivo Pharmacological Studies of HGF Activation Inhibition

SRI 31215 possesses favorable physicochemical and pharmacokinetic properties—aqueous solubility of 91 μM, human microsomal t₁/₂ of 162 min, mouse microsomal t₁/₂ of 296 min, and in vivo IV t₁/₂ of 5.8 h in mice—that make it a suitable prototype for in vivo studies of HGF activation inhibition [3]. This distinguishes SRI 31215 from many peptide-based or poorly soluble tool compounds and supports its use in animal models requiring systemic administration.

Dissecting Paracrine vs. Autocrine HGF/MET Signaling

SRI 31215 selectively inhibits fibroblast-induced MET activation, EMT, and cancer cell migration without affecting direct HGF-induced MET activation [4]. This property makes SRI 31215 uniquely suited for experiments designed to distinguish the contribution of microenvironment-derived pro-HGF (paracrine) from tumor cell-derived HGF (autocrine) to MET signaling and downstream phenotypes.

Application
Selection Property
Validation Focus
Fibroblast-mediated MET inhibitor resistance studies
Pro-HGF activation blockade upstream of MET
AKT/ERK reactivation endpoints in co-culture models
HGF-driven EGFR inhibitor resistance models
Combination potential with EGFR inhibitors
Cell viability rescue in HGF-producing colon cancer models
In vivo HGF pathway blockade studies
Reported solubility and microsomal stability profile
Systemic exposure and PK/PD endpoint interpretation
Paracrine vs. autocrine MET signaling dissection
Selective blockade of fibroblast-induced activation
EMT and migration endpoints without direct HGF interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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